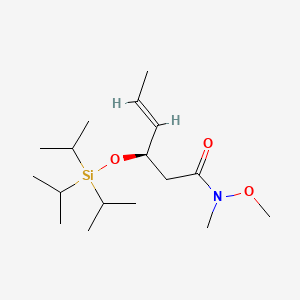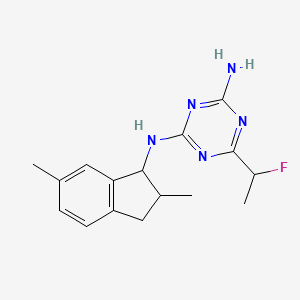
N-(2,6-dimethylindan-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C16H20FN5 and a molecular weight of 301.36 g/mol . This compound is known for its role as a cellulose biosynthesis inhibitor and is a major active component of the herbicide indaziflam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials typically include 2,6-dimethylindan-1-yl and 1-fluoroethylamine, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of solvents such as chloroform, DMSO, or methanol, and may require specific temperature and pH conditions to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a model compound in studying cellulose biosynthesis inhibition and other chemical processes.
Biology: The compound’s role as a cellulose synthesis inhibitor makes it valuable in biological research, particularly in plant biology and agriculture.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and potential use in drug development.
Industry: As a key component of the herbicide indaziflam, it is widely used in agriculture to control weed growth and improve crop yields
Mechanism of Action
The mechanism of action of N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine involves the inhibition of cellulose biosynthesis. This compound targets specific enzymes involved in the synthesis of cellulose, disrupting the formation of the cellulose structure in plant cells. This leads to the inhibition of plant growth and ultimately results in the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Indaziflam: A herbicide that contains N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine as a major active component.
Other Triazine Derivatives: Compounds such as atrazine and simazine, which are also used as herbicides but have different chemical structures and mechanisms of action.
Uniqueness
N2-[(1r,2s)-2,6-dimethylindan-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific configuration and its role as a cellulose biosynthesis inhibitor. Unlike other triazine derivatives, this compound has a distinct molecular structure that allows it to effectively inhibit cellulose synthesis, making it a valuable tool in both scientific research and agricultural applications .
Properties
Molecular Formula |
C16H20FN5 |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
2-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22) |
InChI Key |
YFONKFDEZLYQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


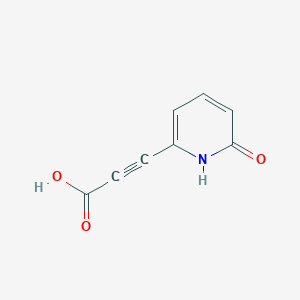

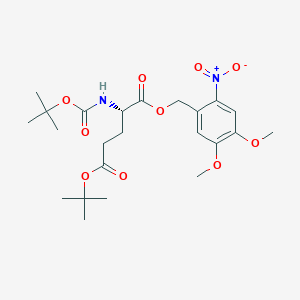
![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
methyl}naphthalene-1,4-dione](/img/structure/B14018376.png)
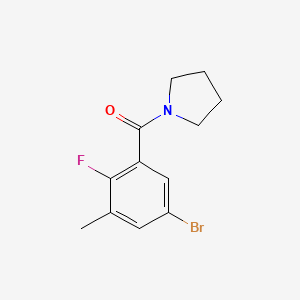
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
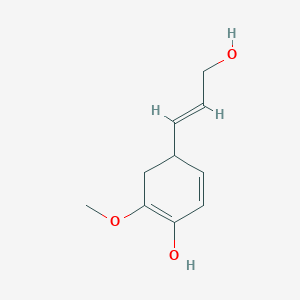

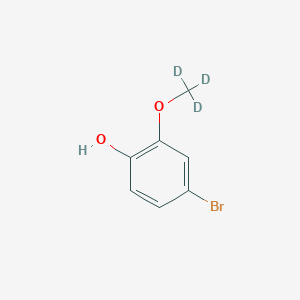
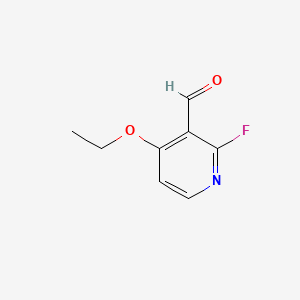
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
